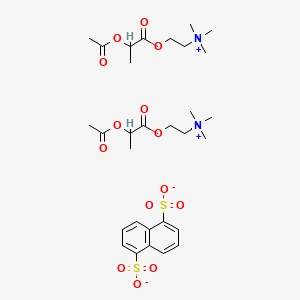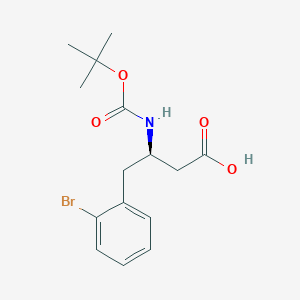
4-Bromo-2,6-difluorophenyl isocyanate
Übersicht
Beschreibung
4-Bromo-2,6-difluorophenyl isocyanate is a chemical compound that belongs to the class of isocyanates, which are known for their reactivity and utility in various chemical syntheses. While the provided papers do not directly discuss 4-Bromo-2,6-difluorophenyl isocyanate, they do provide insights into the behavior of related bromo-substituted isocyanates and their applications in different chemical contexts.
Synthesis Analysis
The synthesis of bromo-substituted isocyanates can be inferred from the methodologies applied to similar compounds. For instance, the synthesis of 4'-bromophenacyl triflate, a related bromo-substituted compound, involves the reaction of a diazo precursor with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . This suggests that the synthesis of 4-Bromo-2,6-difluorophenyl isocyanate might also involve the use of diazo compounds and strong acids in anhydrous conditions.
Molecular Structure Analysis
The molecular structure of bromo-substituted compounds can be complex and is often characterized using spectroscopic techniques such as FT-IR and UV-Vis, as well as X-ray diffraction . These techniques allow for the determination of bond lengths, angles, and the overall geometry of the molecule. For 4-Bromo-2,6-difluorophenyl isocyanate, similar analytical methods would likely be employed to elucidate its structure.
Chemical Reactions Analysis
Bromo-substituted isocyanates participate in various chemical reactions due to the presence of the reactive isocyanate group. For example, o-Bromophenyl isocyanide reacts with primary amines under catalysis to form benzimidazoles . This indicates that 4-Bromo-2,6-difluorophenyl isocyanate could also engage in reactions with nucleophiles, potentially leading to the formation of ureas, carbamates, or other heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted isocyanates can be influenced by the presence of bromine and other substituents on the aromatic ring. For instance, 4-bromobenzyl isocyanate has been studied for its electrochemical properties, showing the ability to polymerize and form an insulating film on the cathode surface of lithium-ion batteries, which suggests potential applications in battery technology . The presence of fluorine atoms in 4-Bromo-2,6-difluorophenyl isocyanate would likely affect its polarity, reactivity, and interaction with solvents, which could be beneficial for specific applications.
Wissenschaftliche Forschungsanwendungen
Biomonitoring and Occupational Health
4-Bromo-2,6-difluorophenyl isocyanate, as part of the broader isocyanate family, is significant in industrial applications, particularly in the production of polyurethanes. A major area of research around isocyanates, including bromo-substituted variants, focuses on biomonitoring and assessing occupational health risks. For example, Sabbioni et al. (2010, 2016, 2022) and others have investigated methods for determining isocyanate-specific albumin adducts and hemoglobin adducts in humans, highlighting the importance of monitoring exposure to these chemicals in occupational settings due to their potential to cause respiratory diseases and asthma (Sabbioni et al., 2010) (Sabbioni et al., 2016) (Sabbioni et al., 2022).
Chemical Synthesis and Organic Chemistry
Research in organic chemistry has explored the synthesis and reactivity of bromo-substituted isocyanates, including compounds related to 4-Bromo-2,6-difluorophenyl isocyanate. For instance, studies by Lygin et al. (2009) and others have focused on the synthesis of various organic compounds using bromo-substituted isocyanates, demonstrating their utility in synthesizing complex organic molecules (Lygin et al., 2009). Additionally, Foltz et al. (2008) investigated the thermal rearrangement of bromo-substituted oxazolines to isocyanates, highlighting the versatility of these compounds in organic synthesis (Foltz et al., 2008).
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-bromo-1,3-difluoro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGXEWZVHIBWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404594 | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluorophenyl isocyanate | |
CAS RN |
302912-26-1 | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)






